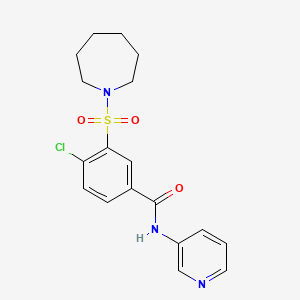

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

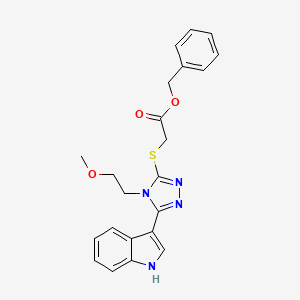

Vue d'ensemble

Description

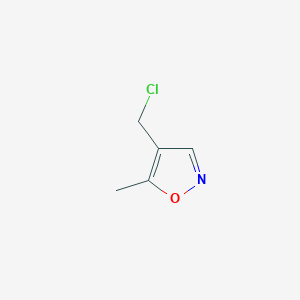

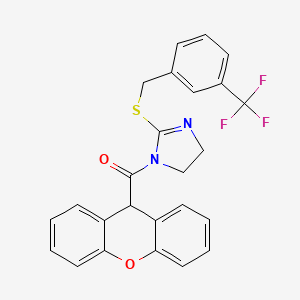

Synthesis Analysis

The synthesis of related compounds often involves electrophilic intramolecular cyclization and cyclofunctionalization reactions. For instance, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid yields tetrahydro-5H-thieno[3,2-b]azepin-5-ones, with further reactions leading to sulfanyl derivatives (Danilyuk et al., 2016). These methodologies could be adapted for synthesizing the compound of interest by altering the functional groups and reaction conditions.

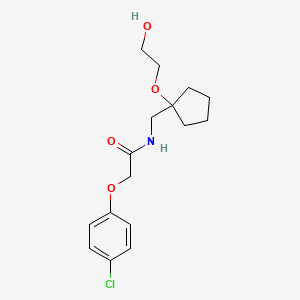

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to the target compound, has been extensively studied. Structural analyses often employ X-ray crystallography to determine atom positions, bond lengths, angles, and dihedral angles. These studies elucidate the compound's conformation and how it might interact with other molecules (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

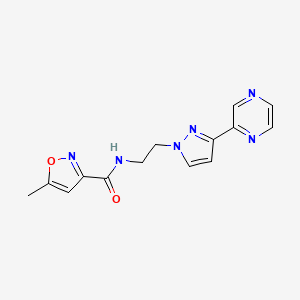

Benzamide derivatives engage in various chemical reactions, reflecting their reactivity and functional versatility. For example, N-(Pyridin-3-yl)benzamides have shown selectivity as inhibitors in biochemical assays, indicating their potential for specific molecular interactions (Zimmer et al., 2011). Such properties are crucial for designing compounds with desired chemical behaviors.

Applications De Recherche Scientifique

Electrophilic Intramolecular Cyclization

Intramolecular cyclization processes involving derivatives of unsaturated compounds have been studied for their potential in synthesizing complex heterocyclic frameworks. For instance, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid results in the formation of tetrahydrothieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones. Cyclofunctionalization with chlorosulfanylarenes leads to arylsulfanyl-substituted derivatives, showcasing the versatility of such chemical reactions in generating structurally diverse compounds for further application in drug discovery and development (Danilyuk et al., 2016).

Synthesis of Quinolines and Fused Pyridines

The Vilsmeier formylation of tertiary and secondary enamides is a general method for producing 2-pyridones and 2-chloropyridines, respectively. This reaction facilitates substitution in various positions on the pyridine ring, demonstrating the method's utility in synthesizing complex pyridine-containing structures, which are common in pharmaceutical compounds (Hayes & Meth–Cohn, 1979).

Photochemical and Thermal Ring Contractions

The study of photochemical and thermal ring contractions of azepines reveals pathways to transform these structures into pyridine derivatives, providing insights into the reactivity of azepine-containing compounds under various conditions. Such transformations are critical in the synthesis of new chemical entities with potential biological activity (Ogata et al., 1969).

Antimicrobial and Antifungal Activities

New pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The structural modification of these compounds, such as incorporating different substituents on the pyridine ring, significantly affects their biological activity, highlighting the importance of structural optimization in drug discovery (Patel & Agravat, 2007).

Aggregation Enhanced Emission Properties

Pyridyl substituted benzamides with specific structural modifications exhibit aggregation-enhanced emission (AEE) properties, making them interesting candidates for optoelectronic applications. Such compounds demonstrate the influence of molecular design on the photophysical properties of organic materials (Srivastava et al., 2017).

Propriétés

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3S/c19-16-8-7-14(18(23)21-15-6-5-9-20-13-15)12-17(16)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWGDSJPZQOKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)

![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)

![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)

![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)

![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)